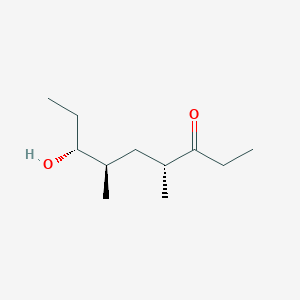![molecular formula C8Br2N2O3S B12933815 4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione](/img/structure/B12933815.png)
4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine atoms and a thiadiazole ring, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of isobenzofuran derivatives followed by cyclization and introduction of the thiadiazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.
Cyclization: The presence of multiple reactive sites allows for cyclization reactions, leading to the formation of complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, influencing redox reactions and electron transport processes. Its unique structure allows it to interact with various biological molecules, potentially affecting cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromobenzo[c][1,2,5]thiadiazole: Similar in structure but lacks the isobenzofuro moiety.
4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole: Contains additional nitro groups, altering its reactivity and applications.
8,8′-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(quinolin-4(1H)-one): A more complex derivative with additional functional groups.
Uniqueness
4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione stands out due to its unique combination of bromine atoms, thiadiazole ring, and isobenzofuro moiety. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and organic synthesis .
Properties
Molecular Formula |
C8Br2N2O3S |
|---|---|
Molecular Weight |
363.97 g/mol |
IUPAC Name |
4,8-dibromofuro[3,4-f][2,1,3]benzothiadiazole-5,7-dione |
InChI |
InChI=1S/C8Br2N2O3S/c9-3-1-2(8(14)15-7(1)13)4(10)6-5(3)11-16-12-6 |
InChI Key |
UQEAXXJFQSKBJR-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C3=NSN=C3C(=C1C(=O)OC2=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-formyl-1,4-dimethyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12933741.png)
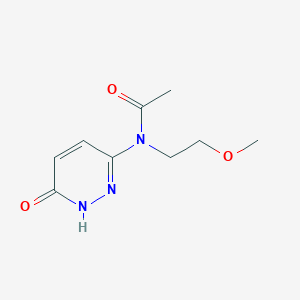
![(6R,7R)-tert-Butyl 7-acetamido-3-(iodomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12933753.png)
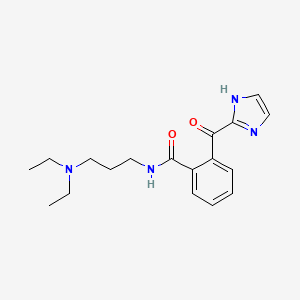
![N-(6-Chloro-4-(pentyloxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12933771.png)

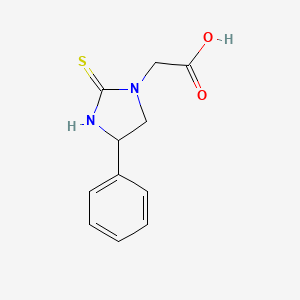
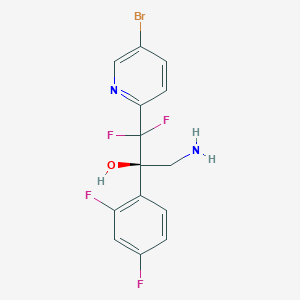
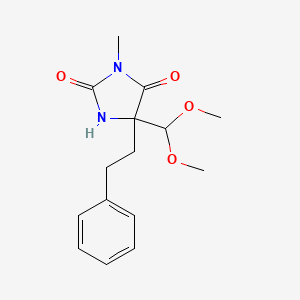
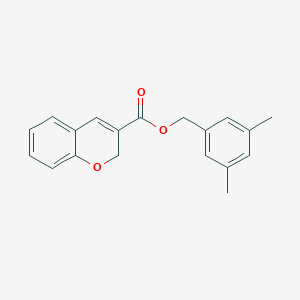
![6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12933809.png)

